molecular formula C21H27N5O B7066519 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7066519
M. Wt: 365.5 g/mol
InChI Key: QIWUWVZHPDTWOX-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features an indole and pyrazole moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of both indole and pyrazole rings in this compound suggests potential for diverse biological and pharmacological applications.

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-15-17(18-5-3-4-6-19(18)24-15)7-11-22-21(27)26-13-9-16(10-14-26)20-8-12-23-25(20)2/h3-6,8,12,16,24H,7,9-11,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWUWVZHPDTWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)N3CCC(CC3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrazole ring, and finally, the coupling of these intermediates with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced indole or pyrazole derivatives

    Substitution: Halogenated or sulfonated indole derivatives

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

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